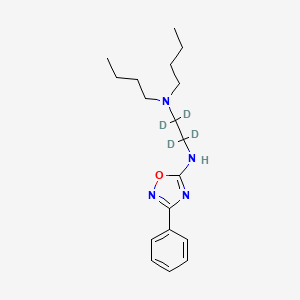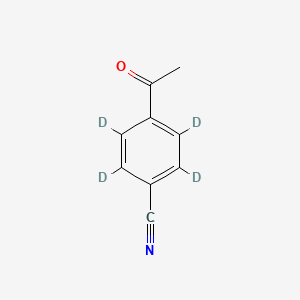
p-Cyanoacetophenone-d4
Vue d'ensemble
Description
p-Cyanoacetophenone-d4 is a deuterated form of p-Cyanoacetophenone, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The molecular formula of this compound is C9H3D4NO, and it has a molecular weight of 149.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing p-Cyanoacetophenone involves the direct catalytic selective oxidation of ethylbenzonitrile. This process uses a solid catalyst and oxygen or air to achieve the desired product. The reaction conditions typically include a catalyst dosage of 0.5 to 20%, a reaction pressure of 0.01 to 2.00 MPa, and a temperature range of 40 to 200°C. The reaction time is usually between 0.3 to 1.5 hours, with a conversion rate of 61.0% and a selectivity of 99.3% .
Industrial Production Methods
The industrial production of p-Cyanoacetophenone-d4 follows similar synthetic routes but on a larger scale. The use of multi-component compound solid catalysts, which are modified by organic addition agents, is common. These catalysts often include elements such as silver, aluminum, cerium, cobalt, chromium, copper, iron, manganese, nickel, phosphorus, tin, titanium, and vanadium .
Analyse Des Réactions Chimiques
Types of Reactions
p-Cyanoacetophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
p-Cyanoacetophenone-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in NMR spectroscopy to ensure accurate measurements.
Biology: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
this compound is used in the development of pharmaceuticals, particularly in the synthesis of anticancer agents.Industry: It is utilized in the production of specialty chemicals and as a reference material in quality control processes
Mécanisme D'action
The mechanism of action of p-Cyanoacetophenone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Cyanoacetophenone: The non-deuterated form of p-Cyanoacetophenone-d4, with similar chemical properties but different isotopic labeling.
4-Acetylbenzonitrile: Another name for p-Cyanoacetophenone, highlighting its structural similarity.
4-Cyanophenyl methyl ketone: A compound with a similar structure but different functional groups
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This isotopic labeling provides distinct advantages in terms of sensitivity and resolution, making it a valuable tool in various scientific research applications .
Propriétés
IUPAC Name |
4-acetyl-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHXWGWBKZSJC-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)
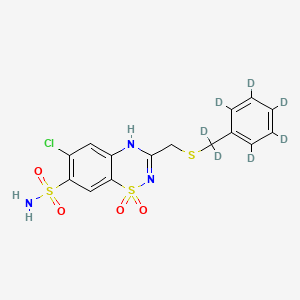

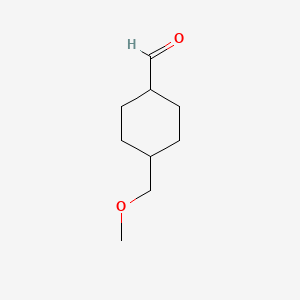
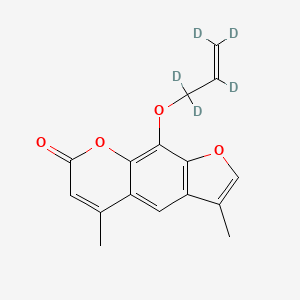
![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)

